trans-2-Hexenoic acid

描述

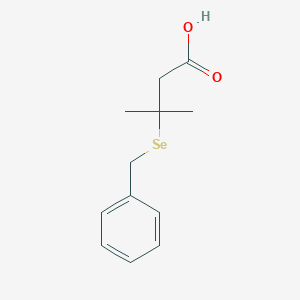

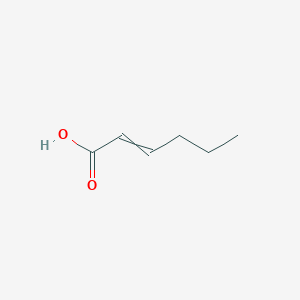

trans-2-Hexenoic acid: is an organic compound with the molecular formula C6H10O2 . It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond between the second and third carbon atoms in the hexene chain. This compound is known for its pleasant fatty characteristic and long-lasting odor .

作用机制

Target of Action

Trans-2-Hexenoic acid (THA) has been identified to possess antiviral activity against coxsackievirus B (CVB) and enterovirus A71 (EV-A71) . These viruses are members of the genus Enterovirus and are known to cause life-threatening infections, particularly among children .

Mode of Action

The mode of action of THA involves inhibiting the replication of CVB and EV-A71 at the entry stage of infection . This suggests that THA interacts with its targets by blocking viral entry, thereby preventing the viruses from replicating within the host cells .

Biochemical Pathways

It is known that tha inhibits viral replication by blocking viral entry . This suggests that THA may interfere with the pathways involved in viral entry into host cells.

Pharmacokinetics

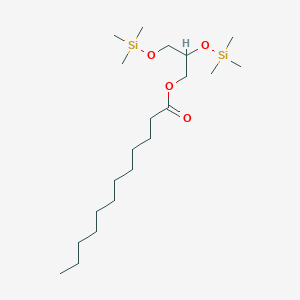

A study has shown that lipid nanoparticles (lnps) can be re-engineered using a choline trans-2-hexenoate ionic liquid (il) to potentially increase the accumulation of lnps in hard-to-deliver central nervous system (cns) targets such as brain endothelial cells (becs) and neurons . This suggests that THA may have potential for use in drug delivery systems to enhance bioavailability.

Result of Action

The primary result of THA’s action is the inhibition of viral replication, which is achieved by blocking the entry of viruses into host cells . This antiviral activity is observed in a dose-dependent manner, suggesting that higher concentrations of THA may result in greater antiviral effects .

Action Environment

The action of THA can be influenced by environmental factors. For instance, THA forms explosive mixtures with air on intense heating . Additionally, it has been suggested that the surface properties of LNPs play a critical role in altering their affinity to and uptake into hard-to-deliver cell types . Therefore, the environment in which THA is used can significantly influence its action, efficacy, and stability.

准备方法

Synthetic Routes and Reaction Conditions:

Condensation of Butyraldehyde with Malonic Acid: This method involves the reaction of butyraldehyde with malonic acid under specific conditions to form trans-2-Hexenoic acid.

Reduction of Unsaturated α,β Bonds: Another method involves the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the condensation method mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: trans-2-Hexenoic acid can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form saturated carboxylic acids.

Substitution: The compound can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various catalysts and reagents like halogens and acids are employed.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Saturated carboxylic acids.

Substitution: Substituted hexenoic acids with different functional groups.

科学研究应用

Chemistry:

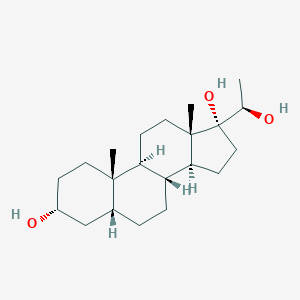

- Used in the synthesis of antitumor dehydroepiandrosterone derivatives .

- Employed in the synthesis of phosphatase 1B inhibitors .

Biology and Medicine:

- Demonstrates antiviral activity against Coxsackievirus B and Enterovirus A71 .

- Potential therapeutic applications in treating viral infections.

Industry:

相似化合物的比较

- trans-3-Hexenoic acid

- 2-Octenoic acid

- 2-Pentenoic acid

- 6-Heptenoic acid

Uniqueness: trans-2-Hexenoic acid is unique due to its specific double bond position, which imparts distinct chemical properties and reactivity. Its pleasant odor and antiviral properties further distinguish it from other similar compounds .

属性

IUPAC Name |

(E)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884601 | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13419-69-7, 1191-04-4, 1289-40-3 | |

| Record name | trans-2-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

28.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for trans-2-hexenoic acid?

A1: this compound is represented by the molecular formula C6H10O2. It has a molecular weight of 114.14 g/mol.

- Spectroscopic data:

Q2: What is the crystal structure of this compound?

A2: The crystal structure of this compound reveals carboxylic acid inversion dimers formed through pairs of O—H⋯O hydrogen bonds. These dimers are arranged in layers within the crystal lattice. Notably, all non-hydrogen atoms in the molecule reside nearly within the same plane. []

Q3: How does the structure of this compound influence its material compatibility?

A3: As an unsaturated carboxylic acid, this compound displays reactivity typical of both functional groups. This allows for potential interactions with various materials, including polymers and metals.

Q4: Are there any studies exploring the stability of this compound under different conditions?

A4: Research on this compound degradation in oil-in-water emulsions indicates its susceptibility to oxidation in the presence of water, leading to the formation of (E)-hex-2-enoic acid. [] Further investigation reveals that this acid might participate in adduct formation with proteins. []

Q5: What is the role of this compound in chemical reactions?

A5: While this compound itself may not be a catalyst, it can serve as a building block or intermediate in various chemical syntheses. For instance, it plays a role in the synthesis of Ambrox, a valuable fragrance component. []

Q6: Has this compound been used in the synthesis of other valuable compounds?

A6: Yes, this compound serves as a starting material in the synthesis of intermediates for Pregabalin, a pharmaceutical drug used to treat epilepsy and anxiety. []

Q7: Have there been any computational studies on this compound?

A7: Computational methods were employed to study the reactivity of this compound and its methyl ester toward cumylperoxyl radicals. These simulations aimed to estimate the compounds' reactivity using the method of small additives. []

Q8: How is this compound typically analyzed and quantified?

A11: this compound is frequently analyzed using gas chromatography coupled with mass spectrometry (GC-MS). This technique enables separation and identification of volatile compounds, such as this compound, in complex mixtures. [, , , ]

Q9: Are there specific internal standards used for the GC-MS analysis of this compound?

A12: Yes, compounds like this compound and cinnamic acid are commonly used as dual internal standards in GC-MS analysis of tobacco samples to quantify volatile and semi-volatile organic acids. []

Q10: What is known about the environmental fate of this compound?

A10: Unfortunately, the provided research papers do not offer insights into the environmental impact or degradation pathways of this compound.

Q11: Are there dedicated databases or resources for information on this compound?

A11: While dedicated databases specifically for this compound might not exist, resources like PubChem, ChemSpider, and the NIST Chemistry WebBook offer valuable information on chemical properties, spectra, and safety data.

Q12: What are some historical milestones in the research of this compound?

A15: Early research on this compound focused on its identification and characterization in natural sources like black tea. [, , ] Subsequent studies explored its role as a flavor component in various foods and beverages.

Q13: How does research on this compound intersect with other scientific disciplines?

A16: Research on this compound spans multiple disciplines, including organic chemistry, analytical chemistry, food science, and pharmacology. For instance, studies on its antiviral activity against Coxsackievirus B and Enterovirus A71 [] highlight its potential in medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。